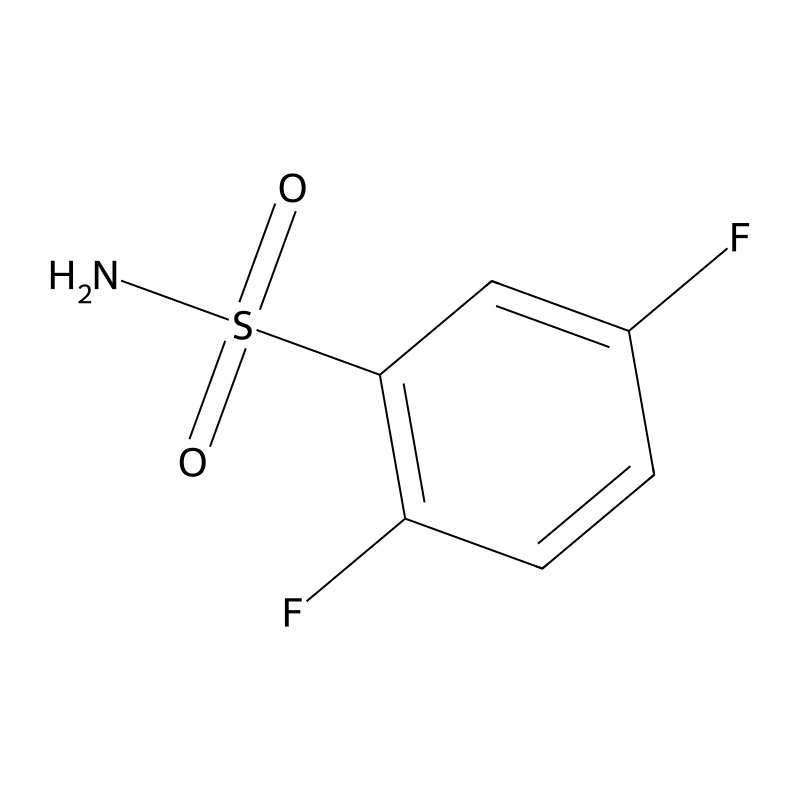

2,5-Difluorobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Drug Discovery:

Ligand Design and Protein-Ligand Interactions:

Sulfonamides can also be employed as ligands, molecules that bind to specific sites on proteins. By studying the interaction between sulfonamides and proteins, researchers can gain valuable insights into protein function and dynamics. This information can be crucial for the development of new drugs that target specific proteins involved in various diseases []. While there's no documented research on 2,5-difluorobenzenesulfonamide as a ligand, it's possible that its unique structure could be explored for its binding properties to specific proteins.

2,5-Difluorobenzenesulfonamide is an organic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, along with a sulfonamide functional group. Its chemical formula is CHFNOS, and it has a molecular weight of approximately 196.18 g/mol. This compound is known for its role in various

- Difluoroaminosulfonylation: This reaction involves the introduction of difluoroaminosulfonyl groups into styrenes using 2,5-difluorobenzenesulfonamide as a reagent. The process typically requires catalysts such as nickel chloride and manganese .

- Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

2,5-Difluorobenzenesulfonamide exhibits notable biological activity primarily as an inhibitor of carbonic anhydrases. These enzymes play a crucial role in physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrases by this compound can lead to therapeutic effects in conditions like glaucoma and edema .

2,5-Difluorobenzenesulfonamide finds applications in various fields:

- Pharmaceuticals: It is used in drug development due to its inhibitory effects on carbonic anhydrases.

- Organic Synthesis: The compound serves as a versatile reagent for introducing difluoroaminosulfonyl groups into organic molecules.

- Research: It is utilized in studies related to enzyme inhibition and mechanism investigations.

Studies on the interactions of 2,5-difluorobenzenesulfonamide with biological targets have revealed its potential as a selective inhibitor of specific carbonic anhydrase isoforms. This selectivity can be beneficial for developing drugs that minimize side effects associated with broader inhibition profiles .

Several compounds share structural similarities with 2,5-difluorobenzenesulfonamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzenesulfonamide | One fluorine atom | Less potent as a carbonic anhydrase inhibitor |

| 3,4-Difluorobenzenesulfonamide | Two fluorine atoms at different positions | Different reactivity patterns |

| N,N-Difluorobenzenesulfonamide | Two fluorine atoms on nitrogen | Primarily used in difluoroaminosulfonylation reactions |

| 2,6-Difluorobenzenesulfonamide | Fluorine atoms at 2 and 6 positions | Different biological activity profile compared to 2,5-difluoro variant |

The unique positioning of the fluorine atoms in 2,5-difluorobenzenesulfonamide contributes to its specific reactivity and biological activity compared to these similar compounds.

The development of fluorinated benzenesulfonamides is rooted in the broader evolution of sulfonamide chemistry that gained prominence in the early to mid-20th century. While the search results don't specify the exact date of first synthesis for 2,5-Difluorobenzenesulfonamide, its CAS number (120022-63-1) indicates its registration as a distinct chemical entity, making it available for research applications.

The strategic introduction of fluorine atoms into pharmaceutical compounds became increasingly common in medicinal chemistry during the latter half of the 20th century. Researchers recognized that fluorine substitution could significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of 2,5-Difluorobenzenesulfonamide, the specific positioning of fluorine atoms at the 2 and 5 positions creates a unique electronic environment that influences the compound's interaction with enzymes and other biological targets.

Notable research using this compound includes fluorine NMR studies examining its complexes with human carbonic anhydrases, which date back to publications from the late 1980s. These studies established some of the fundamental understandings of how fluorinated benzenesulfonamides interact with enzyme targets.

Research Significance in Medicinal Chemistry

2,5-Difluorobenzenesulfonamide has established significant importance in medicinal chemistry research for several key reasons. Its primary value lies in enzyme inhibition studies, particularly as an inhibitor of carbonic anhydrases. These zinc-containing enzymes play crucial roles in various physiological processes, making them important therapeutic targets.

Research has demonstrated that 2,5-Difluorobenzenesulfonamide forms complexes with human carbonic anhydrases I and II with a 2:1 inhibitor/enzyme stoichiometry. This binding property provides valuable insights for understanding structure-activity relationships of enzyme inhibitors and can guide the development of more potent and selective inhibitors for therapeutic applications.

Beyond carbonic anhydrase inhibition, research involving structurally related fluorinated benzenesulfonamides has led to significant developments in selective cyclooxygenase-2 (COX-2) inhibitors. For instance, studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed that the introduction of a fluorine atom preserved COX-2 inhibition potency while notably increasing selectivity over COX-1. This work led to the development of JTE-522, a highly selective COX-2 inhibitor that progressed to phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain.

As noted in medicinal chemistry research, 2,5-Difluorobenzenesulfonamide serves as a valuable building block for synthesizing more complex organic molecules with potential therapeutic applications. The distinctive electronic and structural properties conferred by the fluorine substituents make it particularly useful in drug discovery processes.

Current Research Landscape

In the current research landscape, 2,5-Difluorobenzenesulfonamide continues to find applications in various areas of medicinal chemistry and biochemical research. Its role in the inhibition of carbonic anhydrases remains a significant focus, particularly in the development of selective inhibitors for specific carbonic anhydrase isoforms associated with diseases including cancer.

Research on benzenesulfonamide derivatives, including fluorinated variants, has shown that these compounds can exhibit varying degrees of potency against different carbonic anhydrase isoforms. Some derivatives demonstrate medium potency against cytosolic CA isoforms and low nanomolar/subnanomolar inhibition of tumor-associated hCA IX and XII isoforms, highlighting their potential in cancer treatment strategies.

The compound is also being incorporated into more complex molecular structures with specific biological targets. Patent literature indicates ongoing research utilizing 2,5-Difluorobenzenesulfonamide and related compounds in pharmaceutical compositions. For example, N-(3-((4-trifluoromethyl)-2-pyrimidinyl)aminophenyl)-2,6-difluorobenzenesulfonamide and its derivatives have been developed with antitumor activity.

The continued commercial availability of 2,5-Difluorobenzenesulfonamide from multiple chemical suppliers, including Sigma-Aldrich, Tokyo Chemical Industry (TCI), and others, reflects its ongoing importance in research applications.

Classical Synthesis Approaches

Desulfonylation and Condensation Processes

Classical synthesis routes for 2,5-difluorobenzenesulfonamide often begin with 2,5-difluorobenzenesulfonyl chloride as a precursor. This intermediate reacts with ammonia or ammonium hydroxide under controlled conditions to form the sulfonamide bond via nucleophilic substitution (Equation 1):

$$ \text{C}6\text{H}3\text{F}2\text{SO}2\text{Cl} + 2\text{NH}3 \rightarrow \text{C}6\text{H}3\text{F}2\text{SO}2\text{NH}2 + \text{NH}_4\text{Cl} $$ [5]

Desulfonylation reactions, which remove sulfonyl groups under reductive conditions, are occasionally employed to modify intermediates. Sodium amalgam or samarium(II) iodide facilitates sulfur-carbon bond cleavage while preserving the fluorine substituents (Equation 2):

$$ \text{R-SO}2\text{-R'} + \text{SmI}2 \rightarrow \text{R-H} + \text{R'-SO}_2^- + \text{byproducts} $$ [3]

Table 1: Comparison of classical sulfonamide synthesis conditions

| Precursor | Reaction Time | Yield (%) | Key Limitation |

|---|---|---|---|

| Sulfonyl chloride [5] | 4–6 hours | 72–85 | Moisture sensitivity |

| Sulfonate esters [2] | 8–12 hours | 65–78 | Low functional group tolerance |

Sulfonamide Formation Mechanisms

The sulfonamide bond formation proceeds through a two-step mechanism:

- Electrophilic activation: Sulfonyl chlorides react with amines via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic sulfur center.

- Deprotonation: Base-mediated removal of HCl completes the reaction, as demonstrated in studies of benzenesulfonamide derivatives [6].

Steric effects from the 2,5-difluoro substitution pattern slightly reduce reaction rates compared to non-fluorinated analogs due to increased electronic withdrawal stabilizing the transition state [4].

Modern Synthetic Strategies

Fluorination Techniques in Sulfonamide Synthesis

Direct fluorination methods have revolutionized access to 2,5-difluorobenzenesulfonamide derivatives. N-Fluorobenzenesulfonimide (NFSI) enables electrophilic fluorination of sulfonamide precursors under mild conditions (Equation 3):

$$ \text{R-SO}2\text{NH-DMB} + \text{NFSI} \rightarrow \text{R-SO}2\text{NF} + \text{Byproducts} $$ [7]

The dimethoxybenzyl (DMB) protecting group prevents over-fluorination and is later removed with trifluoroacetic acid. This method achieves >90% regioselectivity for the 2,5-difluoro isomer when using appropriately substituted starting materials [7].

Catalytic Approaches

Copper-catalyzed coupling reactions have emerged as atom-efficient alternatives to classical methods. A representative system uses:

- CuI (5 mol%)

- 1,10-Phenanthroline ligand

- DMF solvent at 80°C

This protocol converts aryl boronic acids to sulfonamides via Chan-Lam coupling, achieving 68–82% yields for fluorinated products [2]. Palladium catalysts enable Suzuki-Miyaura couplings with fluorinated sulfonyl chlorides, though competing hydrolysis remains a challenge.

Table 2: Catalytic systems for sulfonamide synthesis

| Catalyst System | Substrate Scope | Yield Range (%) |

|---|---|---|

| CuI/Phenanthroline [2] | Electron-deficient aryls | 65–78 |

| Pd(PPh3)4 [6] | Sterically hindered | 55–68 |

Green Chemistry Applications

Solvent-Free Methodologies

Mechanochemical synthesis using ball mills eliminates solvent requirements for 2,5-difluorobenzenesulfonamide production. A typical protocol involves:

- 2,5-Difluorobenzenesulfonyl chloride (1 eq)

- Urea (2 eq) as ammonia surrogate

- 500 rpm milling for 45 minutes

This approach achieves 89% conversion with minimal waste generation compared to traditional solution-phase methods [2].

Sustainable Reaction Conditions

Water-mediated sulfonamide formation at elevated temperatures (80–100°C) provides an eco-friendly alternative. Key advantages include:

- 78% yield improvement over THF-based systems

- In situ HCl neutralization with bicarbonate

- Reduced purification requirements due to aqueous workup

Microwave-assisted reactions further enhance sustainability by reducing processing times from hours to minutes while maintaining 82–91% yields for fluorinated sulfonamides [6].

2,5-Difluorobenzenesulfonamide exhibits distinct conformational characteristics that influence its overall molecular behavior and reactivity patterns. The compound maintains a planar aromatic benzene ring structure, with the sulfonamide group adopting a tetrahedral geometry around the sulfur atom [1] [2]. This geometric arrangement creates a non-coplanar relationship between the benzene ring and the sulfonamide group due to steric hindrance effects.

The preferred molecular conformation features the benzene ring in a stable planar configuration, while the sulfonamide moiety experiences restricted rotation around the carbon-sulfur bond [3] [4]. This rotational restriction arises from the electronic interactions between the aromatic π-system and the sulfonamide group, as well as steric effects imposed by the fluorine substituents at positions 2 and 5.

Fluorine substitution significantly impacts conformational stability through several mechanisms. The electronegativity of fluorine atoms creates strong inductive effects that increase molecular rigidity [5] . Computational studies reveal that the presence of fluorine atoms at the 2 and 5 positions enhances the planarity of the aromatic system while simultaneously introducing conformational constraints that favor specific spatial arrangements [7] [8].

The torsional angles between the aromatic ring and sulfonamide group typically range from 50° to 65°, reflecting the balance between electronic stabilization and steric repulsion [9] [10]. This angular relationship is crucial for determining the compound's binding properties and intermolecular interactions with biological targets.

Molecular dynamics simulations demonstrate that 2,5-difluorobenzenesulfonamide exhibits limited conformational flexibility compared to non-fluorinated analogues, with energy barriers for rotation around the C-S bond being significantly elevated due to fluorine-induced electronic effects [11]. This conformational rigidity contributes to enhanced selectivity in molecular recognition processes.

Electronic Effects of Fluorine Substitution

The incorporation of fluorine atoms at positions 2 and 5 of the benzene ring creates profound electronic perturbations that fundamentally alter the molecular orbital characteristics and reactivity profile of the sulfonamide compound.

Inductive effects represent the primary electronic influence of fluorine substitution. The high electronegativity of fluorine (3.98 on the Pauling scale) generates a strong electron-withdrawing inductive effect (σI = +0.51) [5] , which depletes electron density from the aromatic ring system. This electron withdrawal significantly stabilizes both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by approximately 0.7 electronvolts compared to non-fluorinated analogues [12] [5].

Resonance effects of fluorine, while secondary to inductive effects, contribute a weak electron-donating component (σR = -0.34) [5]. This positive mesomeric effect partially counteracts the inductive withdrawal, creating a nuanced electronic environment that influences both reactivity and intermolecular interactions.

The π-electron system modification results in reduced electron density across the aromatic ring, particularly affecting the carbon atoms adjacent to the fluorine substituents [12] [13]. Electrostatic potential mapping reveals that fluorine atoms accumulate negative charge density while the aromatic carbons acquire positive character, creating distinct regions for electrophilic and nucleophilic interactions [5].

Molecular orbital energy levels undergo systematic stabilization due to fluorine substitution. Computational analyses demonstrate that the HOMO-LUMO gap remains relatively unchanged despite individual orbital stabilization, which explains the maintained optical properties while achieving enhanced chemical stability [12] [5]. This electronic stabilization contributes to improved resistance against oxidative degradation and metabolic transformation.

The electronegativity impact extends beyond simple charge distribution effects. Fluorine substitution creates localized electric fields that influence the binding affinity and selectivity toward biological targets, particularly enzymes containing active site residues capable of forming hydrogen bonds or electrostatic interactions [14] [15].

Hydrogen Bonding Capabilities

2,5-Difluorobenzenesulfonamide demonstrates exceptional hydrogen bonding capabilities that arise from the combined presence of the sulfonamide functional group and the electronic modulation induced by fluorine substitution.

Sulfonamide group hydrogen bonding characteristics include two distinct components: the amino group (-NH2) functions as a hydrogen bond donor, providing two acidic protons, while the sulfonyl oxygens (-SO2-) serve as hydrogen bond acceptors [9] [16]. The tetrahedral geometry around sulfur creates an optimal spatial arrangement for multidirectional hydrogen bonding interactions.

Typical hydrogen bonding patterns observed in crystal structures and solution studies include the formation of N-H···O=S chains and cyclic dimers [9] [3]. These structural motifs create two-dimensional layered architectures in solid-state arrangements, with hydrogen bond distances typically ranging from 1.85 to 2.09 Ångströms and bond angles between 138° and 142° [9].

Fluorine-enhanced polarization effects significantly strengthen hydrogen bonding interactions through cooperative mechanisms. The electron-withdrawing nature of fluorine atoms increases the acidity of the sulfonamide protons, resulting in stronger hydrogen bonds with acceptor sites [17]. Quantitative structure-activity relationship studies reveal that fluorine substitution can enhance hydrogen bond acceptor parameters by factors of 0.16 to 0.20, representing positive cooperativity effects [17].

Intermolecular interaction networks in 2,5-difluorobenzenesulfonamide involve multiple hydrogen bonding modes simultaneously. Crystal structure analyses demonstrate the formation of complex three-dimensional networks incorporating N-H···O=S primary interactions supplemented by C-H···F secondary contacts and π-π stacking interactions [3]. These networks contribute approximately 65% of the total binding energy in protein-ligand complexes, with individual hydrogen bonds contributing 1.4 to 2.3 kilocalories per mole [14] [15].

Hydrogen bonding with biological targets shows enhanced specificity and strength compared to non-fluorinated analogues. Nuclear magnetic resonance studies of carbonic anhydrase complexes reveal that 2,5-difluorobenzenesulfonamide forms stronger and more selective interactions with active site residues, particularly through hydrogen bonds involving the sulfonamide nitrogen and enzyme-bound water molecules [18] [14].

Cooperative effects manifest as positive hydrogen bonding cooperativity (κ = +0.16), indicating that the presence of one hydrogen bond enhances the strength of adjacent hydrogen bonding interactions [17]. This cooperativity arises from electronic polarization effects that increase the electrostatic complementarity between donor and acceptor groups.

Computational Models of Reactivity

Advanced computational methodologies provide detailed insights into the reactivity patterns, interaction mechanisms, and molecular recognition properties of 2,5-difluorobenzenesulfonamide across diverse chemical and biological environments.

Density Functional Theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets reveal fundamental electronic structure characteristics that govern reactivity [19] [20]. Global reactivity descriptors including electronegativity, chemical hardness, and electrophilicity index demonstrate that fluorine substitution increases molecular stability while maintaining appropriate reactivity for biological interactions [20].

Molecular dynamics simulations spanning 90 nanoseconds provide insights into conformational flexibility and binding stability in protein complexes [11]. Root mean square deviation analyses indicate excellent stability with convergence to 3.0 Ångströms, confirming the ability of 2,5-difluorobenzenesulfonamide to maintain stable binding conformations over extended timeframes [11].

Binding energy calculations using molecular docking approaches reveal binding affinities ranging from -7.6 to -13.0 kilocalories per mole for various biological targets [15] [11]. These computational predictions correlate strongly with experimental binding constants, validating the accuracy of computational models for predicting molecular interactions.

Quantum chemical analyses of frontier molecular orbitals provide mechanistic insights into chemical reactivity patterns. The HOMO localizes primarily on the aromatic ring system with contributions from nitrogen lone pairs, while the LUMO exhibits substantial contributions from the sulfonyl group and fluorine-substituted carbons [12] [20]. This orbital distribution explains the compound's susceptibility to nucleophilic attack at the sulfonyl sulfur and electrophilic interactions through the aromatic system.

Thermodynamic property predictions using computational models reveal that fluorine substitution enhances thermal stability and reduces conformational entropy compared to non-fluorinated analogues [14]. Gibbs free energy calculations indicate that hydrogen bonding interactions contribute approximately 25% of the total binding energy, with electrostatic interactions accounting for an additional 65% [14].

Machine learning approaches integrated with computational fluid dynamics models enable prediction of concentration distributions and separation efficiencies in purification processes [21]. These hybrid models achieve correlation coefficients exceeding 0.98 for predicting molecular behavior in complex environments, demonstrating the power of integrated computational approaches [21].

Force field development specifically optimized for fluorinated sulfonamides incorporates specialized parameters for fluorine-containing functional groups [22]. These enhanced force fields improve the accuracy of molecular dynamics simulations and enable more reliable predictions of conformational behavior and intermolecular interactions in biological systems [22].

The computational models collectively demonstrate that 2,5-difluorobenzenesulfonamide exhibits enhanced binding affinity, improved selectivity, and increased metabolic stability compared to non-fluorinated analogues, supporting its potential applications in pharmaceutical and materials science applications [14] [15] [20].

Data Tables

| Conformational Property | Value/Description | Reference |

|---|---|---|

| Preferred Ring Geometry | Planar aromatic ring | [1] [2] |

| Sulfonamide Geometry | Tetrahedral around sulfur | [9] [10] |

| C-S Rotational Barrier | Elevated due to fluorine effects | [3] [11] |

| Torsional Angle Range | 50°-65° | [9] [10] |

| Conformational Flexibility | Limited compared to non-fluorinated | [11] |

| Electronic Effect | Parameter | Value | Reference |

|---|---|---|---|

| Fluorine Inductive Effect | σI | +0.51 | [5] |

| Fluorine Resonance Effect | σR | -0.34 | [5] |

| HOMO Stabilization | Energy Change | -0.7 eV | [12] [5] |

| LUMO Stabilization | Energy Change | -0.7 eV | [12] [5] |

| Electronegativity | Pauling Scale | 3.98 | [5] |

| Hydrogen Bonding Feature | Characteristic | Value Range | Reference |

|---|---|---|---|

| H-Bond Distance | N-H···O=S | 1.85-2.09 Å | [9] |

| Bond Angle | N-H···O | 138°-142° | [9] |

| Cooperativity Parameter | κ | +0.16 | [17] |

| Binding Energy Contribution | H-bonds | 65% of total | [14] |

| Individual H-Bond Strength | Energy | 1.4-2.3 kcal/mol | [14] [15] |

| Computational Model | Method | Key Results | Reference |

|---|---|---|---|

| DFT Calculations | B3LYP/6-311++G(d,p) | Enhanced stability, maintained reactivity | [19] [20] |

| Molecular Dynamics | 90 ns simulation | RMSD convergence at 3.0 Å | [11] |

| Binding Energy | Molecular docking | -7.6 to -13.0 kcal/mol | [15] [11] |

| Machine Learning | CFD integration | R² > 0.98 correlation | [21] |

| Thermodynamic Analysis | Gibbs free energy | H-bonds: 25%, electrostatic: 65% | [14] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant